![molecular formula C26H23N3O4 B3909109 N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide](/img/structure/B3909109.png)
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide
Overview
Description
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide is a complex organic compound that features a benzodioxole ring, a hydrazone linkage, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide typically involves a multi-step process. One common method includes the Claisen-Schmidt condensation reaction between an aldehyde and a ketone, followed by the formation of a hydrazone linkage.
Claisen-Schmidt Condensation: This reaction involves the condensation of piperonal (1,3-benzodioxole-5-carbaldehyde) with acetophenone under basic conditions to form the intermediate chalcone.
Hydrazone Formation: The intermediate chalcone is then reacted with phenylhydrazine to form the hydrazone linkage.
Final Coupling: The hydrazone intermediate is coupled with benzoyl chloride to form the final product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole and benzamide rings.
Reduction: Amines and other reduced forms of the hydrazone linkage.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Mechanism of Action
The mechanism of action of N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, while the hydrazone linkage can form hydrogen bonds with biological macromolecules, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(2E)-3-(2H-1,3-Benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide: This compound also features a benzodioxole ring and has similar biological activities.
(E)-3-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)prop-2-en-1-one: Another compound with a benzodioxole ring, used in various organic synthesis applications.
Uniqueness
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone linkage and benzamide moiety differentiate it from other similar compounds.
Properties
IUPAC Name |
N-[(E)-1-(1,3-benzodioxol-5-yl)-3-oxo-3-[(2E)-2-(1-phenylpropylidene)hydrazinyl]prop-1-en-2-yl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4/c1-2-21(19-9-5-3-6-10-19)28-29-26(31)22(27-25(30)20-11-7-4-8-12-20)15-18-13-14-23-24(16-18)33-17-32-23/h3-16H,2,17H2,1H3,(H,27,30)(H,29,31)/b22-15+,28-21+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCDFLRGDSCFFIX-VNEFOTFESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC(=O)C(=CC1=CC2=C(C=C1)OCO2)NC(=O)C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=N\NC(=O)/C(=C\C1=CC2=C(C=C1)OCO2)/NC(=O)C3=CC=CC=C3)/C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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